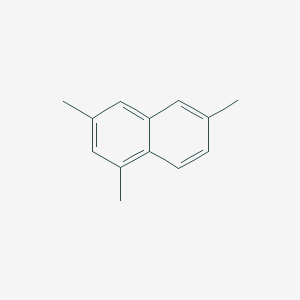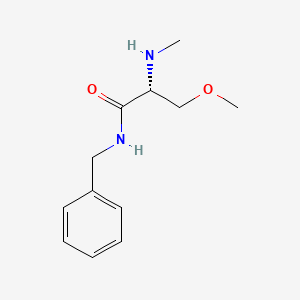
Hydroxycarbodenafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxycarbodenafil is a chemical compound that is an analogue of carbodenafil. It was detected in a dietary supplement in China in 2020. This compound features a hydroxyethyl group instead of an ethyl group on the piperazine ring compared to carbodenafil . This compound is known for its inhibitory activity against phosphodiesterase type 5 (PDE5), making it a subject of interest in pharmaceutical research .
Preparation Methods
The specific synthetic routes and reaction conditions are not widely published, but it is known that the compound contains an amide bond, which suggests the use of amide coupling reactions . Industrial production methods would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity.
Chemical Reactions Analysis
Hydroxycarbodenafil undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyethyl group, reverting to a structure similar to carbodenafil.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydroxycarbodenafil has several scientific research applications:
Chemistry: It is used in studies involving the synthesis and characterization of PDE5 inhibitors.
Biology: The compound is studied for its effects on cellular signaling pathways involving PDE5.
Industry: It may be used in the development of dietary supplements and pharmaceuticals.
Mechanism of Action
Hydroxycarbodenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of other PDE5 inhibitors like sildenafil .
Comparison with Similar Compounds
Hydroxycarbodenafil is similar to other PDE5 inhibitors such as:
Sildenafil: Known for its use in treating erectile dysfunction, sildenafil has a similar mechanism of action but differs in its chemical structure.
Tadalafil: Another PDE5 inhibitor with a longer duration of action compared to sildenafil.
Vardenafil: Similar to sildenafil but with slight differences in its pharmacokinetic profile.
This compound is unique due to the presence of the hydroxyethyl group on the piperazine ring, which may confer different pharmacological properties compared to other PDE5 inhibitors .
Properties
Molecular Formula |
C24H32N6O4 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H32N6O4/c1-4-6-18-20-21(28(3)27-18)23(32)26-22(25-20)17-15-16(7-8-19(17)34-5-2)24(33)30-11-9-29(10-12-30)13-14-31/h7-8,15,31H,4-6,9-14H2,1-3H3,(H,25,26,32) |
InChI Key |
BKATXTHEZOCJKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CCO)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)

![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)










